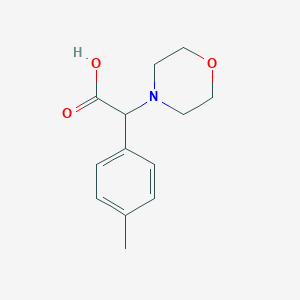

Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Description

Historical Development of Morpholine Derivatives

The historical development of morpholine derivatives traces back to the fundamental discovery of morpholine itself, an organic chemical compound featuring the chemical formula O(CH2CH2)2NH. The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine, though this misconception led to the establishment of a nomenclature that has persisted throughout chemical literature. The evolution of morpholine chemistry has been marked by significant industrial applications, with morpholine being produced through multiple synthetic pathways including the dehydration of diethanolamine with concentrated sulfuric acid and the reaction of bis(2-chloroethyl)ether with ammonia.

The development of morpholine derivatives gained substantial momentum during the mid-twentieth century as researchers recognized the unique properties conferred by the morpholine heterocycle. This heterocycle features both amine and ether functional groups, creating a base with distinctive physicochemical characteristics. The morpholine scaffold has attracted considerable attention from the medicinal chemistry community due to its ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. Several morpholine derivatives have been present in pharmaceutical markets for decades, including doxapram (1976), phendimetrazine (1979), moclobemide (1992), reboxetine (1997), and aprepitant (2003), primarily finding applications in central nervous system diseases as anxiolytics and antidepressants.

The systematic exploration of morpholine derivatives has revealed their capacity to enhance drug permeability through the blood-brain barrier, attributed to their well-balanced lipophilic-hydrophilic profile and reduced pKa value. Research has demonstrated that morpholine derivatives exhibit improved cytochrome P450 3A4 profiles, prolonged bioavailability, and optimal clearance properties, as they are oxidized easily into nontoxic derivatives. This historical trajectory has established morpholine derivatives as essential building blocks in contemporary pharmaceutical development.

Nomenclature and Structural Classification

The nomenclature of Morpholin-4-YL-(4-methyl)phenyl-acetic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both morpholine and substituted aromatic systems. The compound's systematic name reflects its structural components: a morpholine ring connected at the 4-position (nitrogen atom) to an acetic acid moiety that bears a 4-methylphenyl substituent. Alternative nomenclature includes 2-morpholin-4-yl-2-(4-methylphenyl)acetic acid, emphasizing the positioning of functional groups within the molecular framework.

Structural classification places this compound within multiple chemical categories. Primary classification identifies it as a morpholine derivative, belonging to the broader family of six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Secondary classification categorizes it as a substituted phenylacetic acid derivative, linking it to the extensive family of aromatic carboxylic acids with demonstrated biological activity. The presence of the 4-methyl substituent on the phenyl ring creates a para-substituted aromatic system, which significantly influences the compound's electronic properties and potential biological interactions.

The morpholine component exists in a chairlike flexible conformation resulting from equilibrium between chair and skew-boat topologies, providing optimal features for directing appendages in appropriate spatial arrangements. This conformational flexibility contributes to the compound's ability to interact with diverse biological targets through multiple binding modes. The acetic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding interactions and providing sites for potential metabolic transformation.

| Structural Component | Chemical Feature | Classification |

|---|---|---|

| Morpholine Ring | Six-membered heterocycle (N,O) | Saturated heterocycle |

| Phenyl Ring | Aromatic six-membered carbon ring | Benzene derivative |

| Methyl Substituent | Para-positioned alkyl group | Primary alkyl substituent |

| Acetic Acid Moiety | Carboxylic acid functional group | Aliphatic carboxylic acid |

Position of this compound in Organic Chemistry

Within the broader context of organic chemistry, this compound occupies a significant position as a multifunctional compound bridging heterocyclic chemistry, aromatic chemistry, and carboxylic acid chemistry. The compound represents an advanced example of molecular hybridization, where distinct chemical functionalities are integrated to create enhanced properties not present in individual components. This integration demonstrates sophisticated synthetic methodology and represents current trends in medicinal chemistry toward creating compounds with optimized biological profiles.

The morpholine component contributes weak basicity through its nitrogen atom, which possesses a pKa value similar to blood pH, thereby enhancing solubility and brain permeability characteristics. The oxygen atom within the morpholine ring can form hydrogen bonds, while the relatively electron-deficient ring establishes hydrophobic interactions with biological targets. This dual functionality positions the compound as a versatile pharmacophore capable of engaging multiple interaction modes with protein targets.

The 4-methylphenyl substituent introduces aromatic character and lipophilicity, contributing to membrane permeability and protein binding affinity. The para-substitution pattern creates specific electronic effects that influence reactivity and binding selectivity compared to meta or ortho-substituted analogs. The acetic acid component provides ionizable functionality under physiological conditions, enabling interactions with basic residues in biological systems and facilitating cellular uptake through various transport mechanisms.

Contemporary organic chemistry recognizes such hybrid molecules as representing frontier research areas where traditional boundaries between chemical subdisciplines become increasingly fluid. The compound exemplifies modern approaches to drug design that emphasize multitarget interactions and optimized pharmacokinetic properties rather than simple lock-and-key binding paradigms.

Research Evolution and Current Significance

Research evolution surrounding this compound reflects broader trends in pharmaceutical chemistry toward developing sophisticated molecular scaffolds with enhanced biological properties. Contemporary research has focused extensively on morpholine-containing compounds due to their demonstrated utility in central nervous system drug discovery, where strict balance between size and lipophilicity is necessary for blood-brain barrier permeability. Recent investigations have expanded understanding of how morpholine derivatives can be systematically modified to achieve desired pharmacological profiles.

Current research significance stems from the compound's potential applications as a pharmaceutical intermediate and its role in developing novel therapeutic agents. The morpholine scaffold has been recognized for its ability to contribute to overall drug structures through direct interaction with key residues in binding sites, scaffolding functions to direct appendages in appropriate positions, and improvement of pharmacokinetic profiles related to half-life and central nervous system tissue distribution. These multifaceted contributions have made morpholine derivatives increasingly attractive for contemporary drug development programs.

Recent synthesis studies have demonstrated optimized methods for producing morpholine derivatives with enhanced yields and simplified purification procedures. These methodological advances have practical implications for large-scale pharmaceutical manufacturing and enable more efficient exploration of structure-activity relationships within morpholine-containing compound libraries. The development of universal protocols for morpholine derivative synthesis has particular significance for creating materials from amino acid mixtures, suggesting potential applications in sustainable pharmaceutical manufacturing.

Current research directions encompass computational approaches to understand morpholine derivative interactions with biological targets, including molecular docking studies and natural bond orbital analyses. These investigations have revealed the importance of morpholine appendages for interacting with both polar and apolar residues in protein binding sites, providing rational foundations for structure-based drug design efforts. The accumulating body of research positions this compound and related compounds as valuable tools for advancing pharmaceutical chemistry and developing next-generation therapeutic agents.

| Research Period | Key Developments | Significance |

|---|---|---|

| 1970s-1990s | Initial pharmaceutical applications | Established clinical utility |

| 1990s-2010s | Mechanistic understanding development | Enhanced rational design |

| 2010s-Present | Computational and synthetic optimization | Improved efficiency and selectivity |

| Current Trends | Multitarget and hybrid approaches | Next-generation therapeutics |

Properties

IUPAC Name |

2-(4-methylphenyl)-2-morpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(13(15)16)14-6-8-17-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNONCNAKPQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640538 | |

| Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490026-98-7 | |

| Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-YL-(4-methyl)phenyl-acetic acid typically involves the reaction of morpholine with 4-methylphenylacetic acid under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-YL-(4-methyl)phenyl-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

Morpholin-4-YL-(4-methyl)phenyl-acetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for Carfilzomib , a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma. Carfilzomib's mechanism involves the inhibition of the proteasome, leading to apoptosis in cancer cells, which highlights the importance of morpholine derivatives in cancer therapy .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of Schiff bases and other bioactive molecules. Schiff bases derived from morpholine compounds exhibit a range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. For example, research has demonstrated that morpholine derivatives can act as effective antimicrobial agents against various pathogens .

Organic Synthesis

This compound is employed in organic synthesis as a building block for creating complex organic molecules. Its ability to participate in nucleophilic substitutions and other reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Case Study 1: Carfilzomib Synthesis

Research conducted on the synthesis pathways for Carfilzomib highlighted the role of this compound as a critical intermediate. The study detailed the reaction conditions that optimize yield and purity, demonstrating its effectiveness in pharmaceutical manufacturing processes.

Case Study 2: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of morpholine-based Schiff bases. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of morpholin-4-YL-(4-methyl)phenyl-acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Morpholin-4-YL-(4-methyl)phenyl-acetic acid, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Analysis

Morpholin-4-yl-acetic acid (CAS 3235-69-6): Simplest analog, lacking the aryl group. Its melting point (162–164°C) and solubility in methanol make it a versatile intermediate for chelators or ligands . The absence of the 4-methylphenyl group reduces lipophilicity, limiting its use in hydrophobic environments.

This compound is explored in GPCR-targeted drug design due to its balanced polarity .

4-(Morpholin-4-ylsulfonyl)phenoxyacetic acid (CAS 36691-78-8): Incorporates a sulfonyl group, increasing acidity and hydrogen-bonding capacity. The phenoxyacetic acid linker broadens its utility in kinase inhibition studies, where sulfonyl groups often interact with ATP-binding pockets .

2-(4-Morpholinecarbothioylsulfanyl)-acetic acid: Unique thioester functionality enhances metal-binding affinity, making it suitable for catalytic applications or heavy-metal detoxification.

Physicochemical and Pharmacokinetic Differences

- Lipophilicity : The 4-methylphenyl group in the target compound increases logP compared to Morpholin-4-yl-acetic acid, favoring membrane permeability. However, it is less lipophilic than the benzyl derivative (CAS 146944-27-6) due to the smaller alkyl substituent .

- Solubility: The morpholine ring ensures moderate solubility in polar solvents (e.g., methanol, DMSO). Sulfonyl or thioester analogs exhibit higher solubility in aqueous buffers due to ionizable groups .

Biological Activity

Morpholin-4-yl-(4-methyl)phenyl-acetic acid (MMPA) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. With the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, MMPA features a morpholine ring connected to a 4-methylphenyl group through an acetic acid moiety. This article explores its biological activity, including synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

MMPA is characterized by:

- Chemical Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Melting Point : Approximately 162-164°C

- Boiling Point : Predicted around 365.6°C

The morpholine ring's presence suggests possible interactions with various biological targets, enhancing its profile for drug development.

Anticancer Activity

MMPA has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC₅₀ values for MMPA compared to reference compounds:

| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 0.1 |

| U-937 (Monocytic Leukemia) | 2.41 | Doxorubicin | 0.2 |

| A549 (Lung Cancer) | 1.47 | Combretastatin-A4 | 0.11 |

Studies indicated that MMPA induces apoptosis in cancer cells, as evidenced by increased p53 expression and caspase-3 activation .

Antimicrobial Activity

Research has also highlighted MMPA's antimicrobial properties. It has been tested against various bacteria and fungi, showing activity against:

- Mycobacterium smegmatis

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms are reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 15.6 |

| Candida albicans | 25 |

These findings suggest that MMPA could be a candidate for developing new antimicrobial agents .

The mechanism by which MMPA exerts its biological effects is primarily through interaction with specific receptors and pathways involved in cell proliferation and apoptosis. The compound's structure allows it to act as a selective antagonist at adenosine A2A receptors, which are implicated in various physiological functions including anti-inflammatory responses and neuroprotection .

Case Studies

- In Vitro Studies : In a study published in the European Journal of Medicinal Chemistry, MMPA derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing that modifications to the morpholine structure can significantly enhance biological activity .

- Animal Models : In vivo studies demonstrated that MMPA significantly reduced tumor growth in murine models when administered at specific dosages, supporting its potential as an effective therapeutic agent against certain cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholin-4-YL-(4-methyl)phenyl-acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of morpholine derivatives with substituted phenyl-acetic acid precursors. For example, analogous syntheses involve dehydrochlorination reactions between morpholine and chloroacetic acid derivatives under controlled pH and temperature (e.g., 160–163°C for similar morpholinylacetic acid derivatives) . Optimization may include solvent selection (methanol for solubility ) and purification via recrystallization. Monitoring reaction progress using HPLC or TLC is critical to minimize byproducts.

Q. How can the structural and crystallographic properties of this compound be characterized to confirm its identity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For morpholine-containing analogs, SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and intermolecular interactions . Pair SC-XRD with spectroscopic methods:

- NMR : Assign peaks for the morpholine ring (δ 3.5–4.0 ppm for N-CH2-O protons) and aromatic protons (δ 6.5–7.5 ppm for the 4-methylphenyl group).

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and morpholine ring vibrations (C-O-C ~1100 cm⁻¹) .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical and electronic data. Include exact-exchange terms to improve predictions for hydrogen-bonding interactions involving the morpholine nitrogen and acetic acid group . Key analyses:

- HOMO-LUMO gaps : Predict redox behavior and nucleophilic/electrophilic sites.

- Electrostatic Potential Maps : Visualize charge distribution for interaction studies with biological targets.

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate aqueous or methanol environments .

Q. How can researchers resolve contradictions in reported bioactivity data for phenyl-acetic acid derivatives, including this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (pH, solvent, concentration). For example:

- pH-Dependent Activity : Adjust buffer systems to match physiological conditions. Phenyl-acetic acid analogs show pH-sensitive root-promoting activity in plants due to dissociation state variations .

- Metabolic Interference : Use liver microsome assays to assess metabolic stability. Hydroxylation at the 4-position (as in 4-hydroxyphenylacetic acid) may alter enzyme inhibition profiles .

- Orthogonal Assays : Combine in vitro enzyme inhibition (e.g., acetylcholinesterase) with cell-based models (e.g., auxin-response assays ) to validate mechanisms.

Q. What strategies are effective for studying structure-activity relationships (SAR) in morpholine-containing acetic acid derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) or morpholine ring (e.g., N-alkylation) to probe steric and electronic effects.

- Biological Testing : Use standardized assays (e.g., auxin-like activity in pea stem elongation ) to compare analogs.

- QSAR Modeling : Corrogate experimental bioactivity with descriptors like logP, polar surface area, and hydrogen-bond donor/acceptor counts .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., mp ~160–163°C for related compounds ).

- Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS. The acetic acid group may undergo esterification or decarboxylation under acidic/basic conditions .

- Light Sensitivity : Conduct accelerated photostability studies using ICH Q1B guidelines .

Q. What analytical techniques are critical for detecting and quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phases of water/acetonitrile (0.1% formic acid) for separation. Monitor transitions for the molecular ion ([M+H]⁺) and fragment ions (e.g., m/z 145 for morpholinylacetic acid ).

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or plant tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.